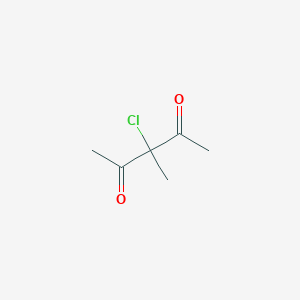
3-Chloro-3-methylpentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H9ClO2. It is a derivative of pentanedione, where a chlorine atom and a methyl group are substituted at the third carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-2,4-pentanedione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
3-Chloro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-Chloro-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism by which 3-Chloro-3-methylpentane-2,4-dione exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the carbonyl groups make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles, and in electrophilic addition reactions due to the presence of the carbonyl groups .
類似化合物との比較
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.
3-Methyl-2,4-pentanedione: Similar but without the chlorine atom.
2,4-Pentanedione: The parent compound without any substitutions.
Uniqueness
3-Chloro-3-methylpentane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This dual substitution imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
特性
CAS番号 |
26074-25-9 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC名 |
3-chloro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9ClO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
InChIキー |
UAESRKHNXXWJDQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
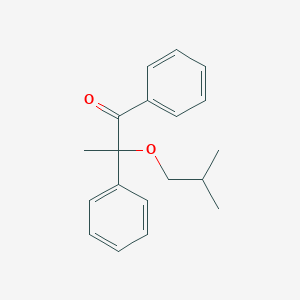




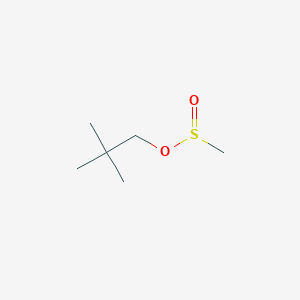
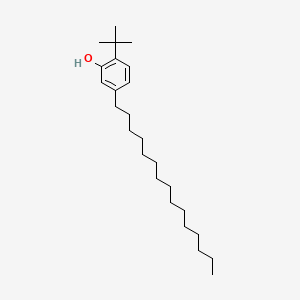
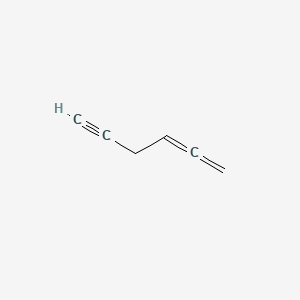

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
